1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid
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Overview
Description
1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a boronic acid functional group, which is essential for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate under inert conditions to form the boronic acid derivative . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction could produce boranes. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid has numerous applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-carboxylmethyl-1h-pyrazol-4-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-pyrazole-4-boronic acid: This compound is similar in structure but lacks the carboxylmethyl group, which can affect its reactivity and applications.
1H-Pyrazole-4-boronic acid: Another related compound that also features a pyrazole ring and boronic acid group but differs in its substitution pattern.
Uniqueness
1-Carboxylmethyl-1h-pyrazol-4-ylboronic acid is unique due to the presence of both the carboxylmethyl and boronic acid functional groups. This combination allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
2-(4-boronopyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O4/c9-5(10)3-8-2-4(1-7-8)6(11)12/h1-2,11-12H,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOQWMJMOWDUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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